2-Fluoro-5-(methylsulphonyl)benzaldehyde
Description
2-Fluoro-5-(methylsulphonyl)benzaldehyde is a fluorinated aromatic aldehyde featuring a fluorine atom at the 2-position and a methylsulphonyl (-SO₂CH₃) group at the 5-position of the benzene ring. The molecular formula is C₈H₇FO₃S, with a molecular weight of 202.21 g/mol. The methylsulphonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and solubility. While direct data on its synthesis or melting point are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceutical intermediates, particularly in the synthesis of epidermal growth factor receptor (EGFR) inhibitors .
Properties
IUPAC Name |
2-fluoro-5-methylsulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFJFNHSUPCFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylsulphonyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzene derivative.
Sulfonylation: The fluorobenzene derivative undergoes sulfonylation to introduce the methylsulphonyl group. This step often involves the use of reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine.
Formylation: The final step involves the formylation of the sulfonylated intermediate to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methylsulphonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), other nucleophiles
Major Products
Oxidation: 2-Fluoro-5-(methylsulphonyl)benzoic acid
Reduction: 2-Fluoro-5-(methylsulphonyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-5-(methylsulphonyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
Biological Studies: It is employed in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzaldehyde depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylsulphonyl group can influence the compound’s binding affinity and selectivity for these targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and available physicochemical data for 2-Fluoro-5-(methylsulphonyl)benzaldehyde and its analogs:
Key Observations:
- Electron Effects : The methylsulphonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing, increasing the electrophilicity of the aldehyde group compared to electron-donating substituents like -CH₃ or -OCH₃. This enhances reactivity in nucleophilic aromatic substitution (SNAr) or condensation reactions .
- Melting Points : While data for the target compound are unavailable, 4-(methylsulphonyl)benzaldehyde (a positional isomer) has a high melting point (156–159°C) due to polarity and symmetry . The target compound likely exhibits similar thermal stability.
- Solubility: Sulfonyl and trifluoromethyl groups reduce solubility in non-polar solvents compared to methyl or methoxy analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
